molecular formula C22H15ClO2 B5208933 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone

3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone

Cat. No. B5208933
M. Wt: 346.8 g/mol
InChI Key: SGJFGPVRKCVECQ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk xylene, is a synthetic fragrance compound that is widely used in the perfume industry. This compound has a musky, floral scent and is used in a variety of products, including soaps, detergents, and cosmetics. In

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone is not well understood, but it is believed to interact with olfactory receptors in the nose to produce its 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanoney, floral scent. This compound has also been found to have some activity as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that exposure to 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone xylene can have a number of biochemical and physiological effects. For example, this compound has been found to disrupt the endocrine system, potentially leading to reproductive and developmental abnormalities. It has also been shown to have neurotoxic effects, including the inhibition of acetylcholinesterase activity. Additionally, 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone xylene has been found to accumulate in the fatty tissues of animals and humans, potentially leading to long-term exposure and adverse health effects.

Advantages and Limitations for Lab Experiments

3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has several advantages and limitations for use in lab experiments. One advantage is its well-established synthesis method, which allows for easy production of the compound in large quantities. Additionally, its 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanoney, floral scent makes it a useful tool for studying olfactory receptors and the sense of smell. However, its potential health effects and persistence in the environment are important limitations that must be taken into consideration when using this compound in lab experiments.

Future Directions

There are several future directions for research on 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the environmental impact of this compound, including its persistence in the environment and potential effects on aquatic organisms. Additionally, further research is needed to fully understand the potential health effects of 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone xylene exposure, particularly its effects on the endocrine system and its potential as a carcinogen. Finally, studies investigating the mechanism of action of this compound and its interactions with olfactory receptors may provide insights into the sense of smell and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone involves the condensation of 2-chlorobenzaldehyde with 6-methyl-2-naphthalenol in the presence of an acid catalyst. The resulting intermediate is then cyclized to form the final product. This synthesis method has been well-established and is widely used in the perfume industry.

Scientific Research Applications

3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been the subject of many scientific studies due to its widespread use in consumer products. One area of research has focused on the environmental impact of this compound, as it has been found to persist in the environment and can accumulate in aquatic organisms. Other studies have investigated the potential health effects of 3-(2-chlorobenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone xylene exposure, including its effects on the endocrine system and its potential as a carcinogen.

properties

IUPAC Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO2/c1-14-6-7-16-11-18(9-8-15(16)10-14)21-13-19(22(24)25-21)12-17-4-2-3-5-20(17)23/h2-13H,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFGPVRKCVECQ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC=CC=C4Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC=CC=C4Cl)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(2-chlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.